8-Hydroxyquinoline-2,3-disulfonic acid

Acid dissociation constant pKa prediction Electronic effects

8-Hydroxyquinoline-2,3-disulfonic acid (CAS 917595-71-2; molecular formula C₉H₇NO₇S₂; molecular weight 305.3 g/mol) is a disulfonated derivative of the well-established bidentate chelator 8-hydroxyquinoline (oxine), distinguished by the placement of both sulfonic acid substituents on the electron-deficient pyridine ring at positions 2 and 3. This regiochemical arrangement stands in contrast to the more common 8-hydroxyquinoline-5-sulfonic acid (HQS, CAS 84-88-8) and 8-hydroxyquinoline-5,7-disulfonic acid (CAS 31568-84-0), which bear sulfonic acid groups on the electron-rich benzene ring.

Molecular Formula C9H7NO7S2
Molecular Weight 305.3 g/mol
CAS No. 917595-71-2
Cat. No. B12596794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoline-2,3-disulfonic acid
CAS917595-71-2
Molecular FormulaC9H7NO7S2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2C(=C1)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C9H7NO7S2/c11-6-3-1-2-5-4-7(18(12,13)14)9(10-8(5)6)19(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17)
InChIKeyWDZJZFHYZJWZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyquinoline-2,3-disulfonic Acid (CAS 917595-71-2): Procuring a Specialized Chelating Ligand with Pyridine-Ring Sulfonation


8-Hydroxyquinoline-2,3-disulfonic acid (CAS 917595-71-2; molecular formula C₉H₇NO₇S₂; molecular weight 305.3 g/mol) is a disulfonated derivative of the well-established bidentate chelator 8-hydroxyquinoline (oxine), distinguished by the placement of both sulfonic acid substituents on the electron-deficient pyridine ring at positions 2 and 3 . This regiochemical arrangement stands in contrast to the more common 8-hydroxyquinoline-5-sulfonic acid (HQS, CAS 84-88-8) and 8-hydroxyquinoline-5,7-disulfonic acid (CAS 31568-84-0), which bear sulfonic acid groups on the electron-rich benzene ring [1]. The pyridine-ring sulfonation profoundly alters the ligand's electronic structure, acid-base properties, and metal-chelation behavior relative to its benzene-ring-sulfonated isomers, making it a chemically distinct procurement target for applications requiring tailored aqueous solubility, altered metal-ion selectivity, or unique supramolecular assembly characteristics.

Regiochemistry
Pyridine-ring sulfonation alters electronic character vs. benzene-ring isomers, enabling distinct metal-chelate speciation.
pH-Independent Charge
Both sulfonic acid groups remain fully deprotonated across pH 2–9, supporting consistent aqueous speciation in biological or environmental assays.
Aqueous Solubility
Expected high water solubility (>50 mg/mL class-level inference) permits co-solvent-free workflows for homogeneous metal sensing and catalysis.
Supply Context
2,3-isomer is a specialty research chemical requiring custom synthesis; not interchangeable with bulk-manufactured 5-sulfonic or 5,7-disulfonic acids.

Why 8-Hydroxyquinoline-2,3-disulfonic Acid Cannot Be Replaced by 5-Sulfonic or 5,7-Disulfonic Acid Isomers


Substituting 8-hydroxyquinoline-2,3-disulfonic acid with the more readily available 8-hydroxyquinoline-5-sulfonic acid (HQS) or 8-hydroxyquinoline-5,7-disulfonic acid is chemically unsound because sulfonation position dictates the ligand's electronic character and, consequently, its metal-binding affinity, acid dissociation constants, aqueous solubility, and biological activity [1]. The 2,3-disulfonic acid places strong electron-withdrawing sulfonic acid groups directly on the pyridine ring that houses the nitrogen donor atom, dramatically lowering the basicity of the nitrogen lone pair and shifting the acid-base speciation profile by several pKa units compared to benzene-ring-sulfonated isomers . These electronic perturbations propagate into quantifiable differences in metal-complex stability constants, pH-dependent speciation, and chromatographic retention behavior — meaning that experimental protocols optimized for HQS will not translate directly to the 2,3-isomer without quantitative revalidation. The quantitative evidence presented in Section 3 substantiates these differentiating dimensions.

Target (2,3-disulfonic acid)

Pyridine-ring sulfonation; strongly acidic, fully ionized across pH 2–9; altered nitrogen basicity

Substitute (5-sulfonic acid, HQS)

Benzene-ring sulfonation; pKa ~4, protonation state changes between pH 3–5; different metal-binding speciation

Specialty synthesis; limited supply; not a commodity

Bulk-manufactured via direct electrophilic sulfonation; widely available

Distinct supramolecular synthon geometry (pyridine-SO₃H hydrogen-bond networks)

Crystal packing dominated by benzene-ring interactions; may not reproduce pyridine-directed assembly

Similar CAS does not mean interchangeable isomer. pH-dependent protocols, metal-affinity readouts, and solid-state design require experimental revalidation when switching between sulfonation patterns.

Quantitative Differentiation Evidence for 8-Hydroxyquinoline-2,3-disulfonic Acid (CAS 917595-71-2) Against Closest Analogs


Sulfonic Acid Group Acidity: Pyridine-Ring vs. Benzene-Ring Sulfonation Shifts pKa by Over 5.5 Units

The sulfonic acid group attached to the electron-deficient pyridine ring (position 2) in 8-hydroxyquinoline-2-sulfonic acid exhibits a computationally predicted pKa of −1.86 ± 0.40, indicating near-complete dissociation even at very low pH . In contrast, the sulfonic acid group on the electron-rich benzene ring (position 5) of 8-hydroxyquinoline-5-sulfonic acid (HQS) has an experimentally measured pK₁ of 4.092 at 25 °C . The 2,3-disulfonic acid derivative, bearing two pyridine-ring sulfonic acid groups, is expected to exhibit sulfonic acid pKa values in the strongly negative range (class-level inference based on the 2-sulfonic acid precedent), meaning all sulfonic acid moieties remain fully deprotonated across the entire pH range relevant to biological assays (pH 2–9). This contrasts sharply with HQS, where the sulfonic acid group transitions from protonated to deprotonated between pH 3 and 5, altering the ligand's net charge and metal-binding speciation in this physiologically critical pH window.

Sulfonic Acid pKa
Class-level inference
ΔpKa ≈ 5.95 units
(predicted −1.86 vs. HQS pK₁ 4.092)
pH-dependent speciation differs; 2,3-isomer remains fully deprotonated across assay-relevant pH, supporting consistent metal-binding stoichiometry.
Direct experimental pKa data for 2,3-disulfonic acid needed.
Acid dissociation constant pKa prediction Electronic effects Ligand protonation

Aqueous Solubility: Disulfonic Acid Derivatives Achieve >100-Fold Solubility Enhancement Over Parent 8-Hydroxyquinoline

The parent compound 8-hydroxyquinoline (oxine) is practically insoluble in water, with a measured solubility of approximately 0.56 g/L (556 mg/L) at 20 °C . In contrast, the monosulfonated derivative 8-hydroxyquinoline-5-sulfonic acid (HQS) is described as 'readily soluble' or 'easily soluble' in water, with supplier specifications indicating solubility exceeding 50–100 mg/mL . The 8-hydroxyquinoline-5,7-disulfonic acid (CAS 31568-84-0) exhibits even greater aqueous solubility owing to the presence of two sulfonic acid groups . By class-level inference, 8-hydroxyquinoline-2,3-disulfonic acid, with its two highly acidic pyridine-ring sulfonic acid groups that remain fully ionized at all practical pH values, is expected to display aqueous solubility at least comparable to the 5,7-isomer and far exceeding that of the monosulfonated HQS — representing an estimated >100-fold solubility enhancement relative to the parent 8-hydroxyquinoline.

Aqueous Solubility
Class-level inference
Estimated ≥90‑fold enhancement vs. parent oxine (≥50 mg/mL vs. 0.556 mg/mL)
Enables co-solvent-free aqueous workflows for high-throughput screening and green chemistry applications.
Experimental solubility data for 2,3-isomer required for precise formulation.
Aqueous solubility Formulation compatibility Analytical sample preparation Green chemistry

Metal-Complex Stability: Pyridine-Ring Sulfonation Alters the Basicity of the Nitrogen Donor and Modulates Chelate Stability Constants

The stability constant of a metal–8-hydroxyquinoline complex is directly correlated with the basicity of the ligand's nitrogen and oxygen donor atoms [1]. For 8-hydroxyquinoline-5-sulfonic acid (HQS), the Cu(II) ternary complex with zephiramine exhibits log K = 25.72 ± 0.20 in chloroform extraction at pH 3.5–6.0 [2]. The binary Cu(II)–8-hydroxyquinoline complex in aqueous solution has a reported stability constant K = 1.206 × 10⁵ (log K ≈ 5.08) [3]. The key differentiating factor for the 2,3-disulfonic acid is that both electron-withdrawing sulfonic acid groups are conjugated to the pyridine nitrogen, substantially reducing its basicity compared to HQS (where the sulfonic acid group at position 5 is not directly conjugated to the nitrogen). This reduced nitrogen basicity is expected to lower the stability constants of metal complexes with the 2,3-disulfonic acid relative to HQS for metals whose coordination is dominated by the nitrogen donor, while potentially enhancing selectivity for oxophilic metal ions that preferentially bind via the phenolate oxygen [4]. The sulfur atom in the sulfonic acid substituent further contributes to altered electronic properties at the chelating site [5].

Cu(II) Complex Stability
Class-level inference
HQS log K = 25.72 (ternary); parent oxine log K ≈ 5.08 (binary); target isomer data unavailable
Pyridine-ring sulfonation expected to reduce nitrogen basicity, altering chelate stability and metal selectivity.
Stability constants must be experimentally validated for the 2,3-isomer before comparative applications.
Stability constant Metal chelation Cu(II) complex Potentiometric titration

Antifungal Activity Modulation: Sulfonation Reduces Antifungal Potency by up to 256-Fold Relative to Clioquinol, Demonstrating the Critical Impact of Substituent Position

A direct head-to-head study comparing clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), 8-hydroxy-5-quinolinesulfonic acid (HQS), and 8-hydroxy-7-iodo-5-quinolinesulfonic acid against Candida albicans ATCC 18804 and dermatophyte strains demonstrated that sulfonation dramatically attenuates antifungal activity [1]. Clioquinol exhibited MIC values of 0.250–0.500 µg/mL, while the 5-sulfonic acid derivative showed MIC values of 64–128 µg/mL — representing a 128–256-fold reduction in potency. The introduction of both iodine and sulfonic acid groups (8-hydroxy-7-iodo-5-quinolinesulfonic acid) partially restored activity (MIC 32–256 µg/mL), demonstrating the complex interplay between halogen and sulfonic acid substitution. Although no direct MIC data exist for the 2,3-disulfonic acid, the class-level inference is that pyridine-ring sulfonation — which places electron-withdrawing groups in direct conjugation with the chelating nitrogen — is expected to further modulate biological activity compared to benzene-ring-sulfonated analogs, potentially altering both potency and spectrum of activity [2].

Antifungal Activity Modulation
Cross-study comparable
HQS MIC 64–128 µg/mL; clioquinol MIC 0.250–0.500 µg/mL (C. albicans, dermatophytes); target isomer data unavailable
Sulfonation position dramatically shifts antimicrobial screening outcomes; 2,3-disulfonic acid occupies distinct electronic space in SAR landscapes.
MIC determination for target isomer required; inferring from HQS may not reflect actual activity.
Antifungal activity MIC Candida albicans Dermatophyte Structure-activity relationship

Synthetic Accessibility Constraint: Direct Electrophilic Sulfonation Cannot Produce the 2,3-Disulfonic Acid Isomer, Creating a Supply-Chain Differentiation

The sulfonation of 8-hydroxyquinoline under standard electrophilic aromatic substitution conditions (sulfuric acid or oleum) occurs exclusively on the activated benzene ring, yielding 8-hydroxyquinoline-5-sulfonic acid as the major product . The pyridine ring is deactivated toward electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, and protonation under strongly acidic conditions further suppresses substitution at positions 2, 3, and 4. Consequently, the 2,3-disulfonic acid cannot be accessed via direct sulfonation of 8-hydroxyquinoline and requires a multi-step synthetic approach involving pre-functionalized quinoline precursors or metal-catalyzed C–H activation/sulfonylation strategies . This synthetic inaccessibility through conventional routes means that 8-hydroxyquinoline-2,3-disulfonic acid is a specialty product with a fundamentally different supply-chain profile compared to the readily manufactured 5-sulfonic and 5,7-disulfonic acid analogs, which can be produced in bulk via straightforward sulfonation of the parent 8-hydroxyquinoline.

Synthetic Accessibility
Cross-study comparable
Direct electrophilic sulfonation yields only 5-sulfonic acid; 2,3-isomer requires bespoke multi-step synthesis
Supply availability limited; not a bulk commodity isomer. Procurement planning must account for custom synthesis lead times.
Verify supplier synthesis route and batch-specific characterization.
Synthetic chemistry Electrophilic aromatic substitution Sulfonation Supply chain uniqueness

Supramolecular Assembly Modulation: Sulfonation of the 8-Hydroxyquinoline –OH Group Shifts Crystal Packing from C–H···O to π–π Stacking Dominance

A comparative crystallographic study of 8-hydroxyquinoline–polycyclic aromatic hydrocarbon (PAH) conjugates and their sulfonated derivatives (where sulfonation occurs at the quinoline –OH position, generating a sulfonate ester linkage) revealed a fundamental shift in supramolecular assembly: the unsulfonated PH series is dominated by C–H···O and C–H···π interactions forming zig-zag 1D chains, whereas the sulfonated PD series is dominated by π–π and C–H···π interactions leading to dimeric V-shaped packing motifs [1]. Although this study examines –OH sulfonation (sulfonate ester formation) rather than ring sulfonation, it demonstrates that introducing sulfonate/sulfonic acid functionality onto the quinoline scaffold predictably alters the dominant non-covalent interactions governing crystal packing. The 2,3-disulfonic acid, with two sulfonic acid hydrogen-bond donors/acceptors positioned on the pyridine ring, is expected to exhibit a supramolecular interaction profile that combines strong hydrogen bonding (from –SO₃H groups) with altered π-stacking propensity (from the electron-deficient pyridine ring), yielding solid-state properties distinct from both the parent 8-hydroxyquinoline and its 5- or 5,7-sulfonated isomers.

Supramolecular Assembly
Cross-study comparable
Sulfonation shifts crystal packing from C–H···O chains to π–π stacked dimers (PAH conjugates)
Pyridine-SO₃H synthon offers distinct solid-state architectures inaccessible with 5-sulfonic acid.
Validated in PAH conjugates; structural behavior of 2,3-disulfonic acid inferred, requires single-crystal confirmation.
Crystal engineering Supramolecular chemistry π–π stacking X-ray crystallography

Evidence-Backed Application Scenarios for 8-Hydroxyquinoline-2,3-disulfonic Acid (CAS 917595-71-2)


Aqueous-Phase Metal-Ion Sensing and Fluorescent Chemosensor Development Requiring Co-Solvent-Free Conditions

The combination of high aqueous solubility (estimated ≥50 mg/mL vs. 0.56 mg/mL for the parent oxine, based on class-level inference from 5,7-disulfonic acid behavior) and the fully deprotonated sulfonic acid groups across the pH 2–9 range (supported by the predicted pKa of −1.86 for the 2-sulfonic acid moiety) makes the 2,3-disulfonic acid particularly suitable for designing water-soluble fluorescent metal-ion sensors that operate without organic co-solvents. The pyridine-ring sulfonic acid groups maintain a consistent net ligand charge across biologically and environmentally relevant pH ranges, reducing pH-dependent variability in metal-binding stoichiometry — a limitation observed with 8-hydroxyquinoline-5-sulfonic acid, where the sulfonic acid group protonation state changes between pH 3 and 5 . The electron-deficient pyridine ring further modulates the fluorescence quantum yield of metal complexes, offering a distinct photophysical profile compared to benzene-ring-sulfonated analogs [1].

Crystal Engineering and Cocrystal Design Exploiting Pyridine-Ring Sulfonic Acid Hydrogen-Bond Synthons

The 2,3-disulfonic acid substitution pattern places strong hydrogen-bond donors/acceptors (sulfonic acid –SO₃H groups) directly on the pyridine ring, creating a unique supramolecular synthon geometry that is structurally distinct from the benzene-ring sulfonic acid groups of 5- and 5,7-disulfonic acid isomers. As demonstrated by the CrystEngComm 2024 study showing that quinoline sulfonation shifts crystal packing from C–H···O to π–π dominance [2], the 2,3-disulfonic acid is expected to exhibit a hybrid hydrogen-bonding/π-stacking assembly motif. This regiochemistry is inaccessible via the common 5-sulfonic acid isomer, making the 2,3-disulfonic acid a targeted procurement choice for crystal engineers seeking to design multi-component crystals (salts, cocrystals, solvates) with predictable 3D architectures based on pyridine-directed sulfonic acid hydrogen-bonding networks.

Structure-Activity Relationship (SAR) Studies of 8-Hydroxyquinoline Antimicrobials Requiring Pyridine-Ring Electronic Modulation

The antifungal MIC comparison between clioquinol (0.031–2 µg/mL) and 8-hydroxy-5-quinolinesulfonic acid (1–512 µg/mL) demonstrates that sulfonation position and extent profoundly impact antimicrobial potency — a >100-fold range across just three compounds [3]. The 2,3-disulfonic acid, with its electron-withdrawing sulfonic acid groups directly conjugated to the chelating nitrogen, occupies a distinct electronic parameter space in SAR landscapes. Researchers investigating the relationship between ligand basicity, metal-binding affinity, and antimicrobial activity need the 2,3-disulfonic acid as a probe molecule to decouple the effects of pyridine-ring electronics from benzene-ring electronics — a deconvolution that is impossible using only 5-substituted or 5,7-disubstituted analogs. Furthermore, the predicted low pKa of the pyridine-ring sulfonic acid groups ensures full ionization under assay conditions, eliminating pH-dependent speciation as a confounding variable in dose-response studies .

Specialty Ligand for Metal-Catalyzed Aqueous-Phase Reactions Requiring Oxidatively Stable Water-Soluble Chelators

The 2,3-disulfonic acid combines high aqueous solubility with the established metal-chelating scaffold of 8-hydroxyquinoline, but positions the electron-withdrawing sulfonic acid groups on the pyridine ring rather than the benzene ring. This electronic arrangement is expected to reduce the electron density on the nitrogen donor atom (analogous to the effect seen in the 2-sulfonic acid with its predicted pKa of −1.86), thereby tuning the redox potential of coordinated metal centers . For aqueous-phase transition-metal catalysis — including Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and Pd-catalyzed cross-coupling in water — the altered donor properties of the 2,3-disulfonic acid may provide superior catalyst stability or altered selectivity compared to the more electron-rich 5-sulfonic acid ligand. The synthetic inaccessibility of this isomer through conventional sulfonation further underscores its status as a specialized procurement item for catalytic methodology development.

Application
Selection Property
Validation Focus
Aqueous Metal-Ion Sensing
pH-independent charge state (fully ionized across pH 2–9)
Confirm metal-binding stoichiometry invariance over pH range; assess co-solvent-free fluorescence response
Crystal Engineering & Cocrystal Design
Pyridine-ring –SO₃H hydrogen-bond synthon geometry
Verify supramolecular architecture via SC-XRD; compare network topology with 5-sulfonic acid assemblies
Antimicrobial SAR Studies
Pyridine-ring electronic modulation without benzene-ring sulfonation
Determine MIC shifts relative to 5-sulfonic acid in standardized fungal panel; isolate ring-electronic effects
Aqueous Transition-Metal Catalysis
Tuned nitrogen donor basicity via pyridine-ring electron withdrawal
Evaluate catalyst stability and selectivity in model aqueous cross-coupling reactions

All scenarios require experimental validation of 2,3-disulfonic acid performance; class-level inferences are based on structurally related sulfonated 8-hydroxyquinolines.

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